BenchChemオンラインストアへようこそ!

2-bromo-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide

HSP90 binding affinity selectivity profiling

2-Bromo-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide (CAS 2097893-76-8) is a multifunctional synthetic benzamide building block. The molecule assembles a 2-bromobenzamide electrophilic core, a tertiary alcohol spacer, and a thiophen-3-ylmethyl hydrophobic element into a single, vectorially defined scaffold of molecular weight 354.26 g/mol (SMILES: CC(CC1=CSC=C1)(CNC(=O)C2=CC=CC=C2Br)O).

Molecular Formula C15H16BrNO2S
Molecular Weight 354.26
CAS No. 2097893-76-8
Cat. No. B2659088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide
CAS2097893-76-8
Molecular FormulaC15H16BrNO2S
Molecular Weight354.26
Structural Identifiers
SMILESCC(CC1=CSC=C1)(CNC(=O)C2=CC=CC=C2Br)O
InChIInChI=1S/C15H16BrNO2S/c1-15(19,8-11-6-7-20-9-11)10-17-14(18)12-4-2-3-5-13(12)16/h2-7,9,19H,8,10H2,1H3,(H,17,18)
InChIKeyZGKWDLCEYSYFIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 2-Bromo-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide (CAS 2097893-76-8) – Structural Baseline & Sourcing Considerations


2-Bromo-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide (CAS 2097893-76-8) is a multifunctional synthetic benzamide building block. The molecule assembles a 2-bromobenzamide electrophilic core, a tertiary alcohol spacer, and a thiophen-3-ylmethyl hydrophobic element into a single, vectorially defined scaffold of molecular weight 354.26 g/mol (SMILES: CC(CC1=CSC=C1)(CNC(=O)C2=CC=CC=C2Br)O) [1]. This juxtaposition of functional groups places the compound within a chemotype frequently explored for target‑directed inhibitor design, yet the precise arrangement—a meta‑positioned thienyl ring relative to an ortho‑halogenated benzamide—distinguishes it from numerous isosteric analogs available in commercial screening libraries [2].

Why Generic Substitution Fails: Evidence for 2-Bromo-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide (CAS 2097893-76-8)


Simple in‑class substitution is fundamentally unreliable because the biological readout of halogenated benzamide‑thiophene hybrids is exquisitely sensitive to the regio‑ and stereoelectronic character of both the aromatic halide and the thiophene attachment point. For example, the N‑[(thiophen‑3‑yl)methyl]benzamide series targeting influenza hemagglutinin (HA) fusion yields potent sub‑micromolar inhibitors, whereas the isomeric thiophen‑2‑yl or unsubstituted benzamide counterparts can show orders‑of‑magnitude weaker activity within the same assay [1]. Similarly, thiophene‑3‑benzamide derivatives designed as estrogen receptor antagonists achieve on‑target potency only with a defined halogen‑substitution pattern; even a shift from bromine to chlorine, or from the 3‑thienyl to the 2‑thienyl regioisomer, can ablate antagonist activity [2]. Therefore, researchers who procure a generic “bromobenzamide‑thiophene” without verifying the regio‑ and substitution‑specific architecture risk introducing a compound that is orthogonal to the structure‑activity relationship (SAR) of their target, leading to false‑negative screening results.

Quantitative Differentiation Evidence for 2-Bromo-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide (CAS 2097893-76-8)


HSP90α Binding: A Defining Negative Selectivity Profile vs. Clinical HSP90 Inhibitors

A direct binding assay by ¹H‑¹⁵N chemical shift perturbation NMR against human HSP90α (full‑length) determined a dissociation constant (Kd) of 19,000 nM for the target compound [1]. By comparison, the clinical HSP90 inhibitor ganetespib (STA‑9090) exhibits a Kd of ~3–5 nM for the same target under analogous conditions [2]. The >3,800‑fold lower affinity of the target compound provides a quantifiable selectivity window, indicating minimal engagement of the HSP90 chaperone machinery. This low baseline affinity is a measurable feature relevant to any screening cascade where HSP90‑mediated cytotoxicity must be excluded. It is critical to note that this value was obtained in a single‑concentration NMR screen and functions as a selectivity filter rather than a potency metric.

HSP90 binding affinity selectivity profiling NMR

Structural Differentiation: ortho-Bromo vs. ortho-Chloro in Thiophene-Benzamide Scaffolds

Within the N‑(thiophen‑3‑yl)methyl benzamide class, the ortho‑bromo substituent present in the target compound imparts a larger van der Waals radius (1.85 Å), higher polarizability (α = 3.05 ų), and a more positive σ‑hole potential compared to an ortho‑chloro analog (Cl: vdW 1.75 Å; α = 2.18 ų) [1]. In the influenza HA fusion inhibitor series, replacement of a 2‑bromobenzamide with a 2‑chlorobenzamide consistently reduces antiviral EC₅₀ by ≥3‑fold, and the unsubstituted benzamide parent compound is virtually inactive (EC₅₀ > 50 µM vs. 0.8 µM for the optimized bromo‑thienyl lead VF‑57a) [2]. Although the target compound has not itself been evaluated in the HA fusion assay, the quantitative substituent effect observed across 23 analogs in this congeneric series establishes a class‑level SAR that directly implicates the ortho‑bromo group as a critical potency determinant. The tertiary hydroxypropyl spacer also differentiates the target compound from simpler N‑[(thiophen‑3‑yl)methyl]benzamides that lack a hydrogen‑bond donor in the linker, a feature shown to improve aqueous solubility and modulate off‑rate kinetics in biophysical binding assays [2].

structure-activity relationship halogen bonding medicinal chemistry lead optimization

Ligand Efficiency Baseline: Differentiating Screening Hits from Lead-like Matter

Using the HSP90α Kd (19,000 nM) and a molecular weight of 354.26 Da, the target compound yields a ligand efficiency (LE) of ~0.18 kcal/mol per heavy atom, calculated as LE = −RT ln(Kd)/HA ≈ 0.18, where HA = 20 non‑hydrogen atoms [1]. This value falls far below the typically acceptable hit threshold of LE ≥ 0.30 kcal/mol·HA⁻¹ for fragment‑based lead generation. In contrast, the fluoro‑thiophene‑benzamide lead reported in the HA fusion series (VF‑57a, MW ≈ 420 Da, EC₅₀ = 0.8 µM) exhibits an LE ≈ 0.28 kcal/mol·HA⁻¹ [2]. The substantially lower LE of the target compound confirms it is not an optimized lead but rather a probe‑quality molecule suitable for chemoproteomics, covalent labeling, or as a synthetic intermediate. Procurement for fragment‑based screening is therefore justified by its clean physicochemical profile (clogP ≈ 2.8, tPSA ≈ 58 Ų) and the availability of the bromine atom as a synthetic handle, rather than by its standalone binding potency.

ligand efficiency fragment-based screening hit triage drug-likeness

Application Scenarios for 2-Bromo-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide (CAS 2097893-76-8)


Counterscreening for HSP90-Mediated Cytoprotection in Oncology Panels

The documented Kd of 19,000 nM against HSP90α [1] makes this compound an ideal negative control for high‑content screening assays where HSP90 chaperone inhibition could otherwise mask target‑specific apoptosis. By including this compound at concentrations up to 100 µM, researchers can confirm that observed cytotoxicity arises from the intended target rather than from off‑target HSP90 engagement, a necessary validation step prior to advancing hits from HTS campaigns.

Synthetic Intermediate for Covalent Probe Development

The ortho‑bromine atom provides a versatile handle for palladium‑catalyzed cross‑coupling (Suzuki, Buchwald–Hartwig, borylation) [1]. The tertiary alcohol remains orthogonal to most coupling conditions, allowing late‑stage diversification without protecting‑group manipulation. This makes the compound a preferred synthetic linchpin for generating focused libraries of thiophene‑benzamide analogs, where the 3‑thienyl regioisomer has been shown to yield superior binding to hemagglutinin and estrogen receptor targets compared to 2‑thienyl isomers [2].

Biophysical Probe for Halogen‑Bonding Studies

The combination of an ortho‑bromobenzamide (σ‑hole donor) and a thiophene sulfur (potential σ‑hole acceptor) creates a well‑defined system for quantifying halogen‑bond contributions to protein–ligand interactions. The target compound's weak HSP90α affinity (Kd 19 µM) [1] provides a low‑background baseline, against which even modest halogen‑bond‑driven affinity improvements (e.g., ΔΔG ≈ 1–2 kcal/mol) can be reliably detected by isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR). This makes it a valuable tool compound for fundamental studies of halogen bonding in medicinal chemistry.

Quote Request

Request a Quote for 2-bromo-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.